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Compound of Interest

Compound Name: 5-Cyclopropoxy-2-nitropyridine

Cat. No.: B13921774 Get Quote

An In-depth Technical Guide to 5-Cyclopropoxy-2-nitropyridine: Synthesis, Properties, and

Applications in Drug Discovery

Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged

structural motifs is a cornerstone of rational drug design. 5-Cyclopropoxy-2-nitropyridine
emerges as a molecule of significant interest, embodying the fusion of two powerful

pharmacophoric elements: the 2-nitropyridine core and the cyclopropyl group. The pyridine ring

is a ubiquitous N-heterocycle found in approximately 14% of FDA-approved nitrogen-

heterocyclic drugs.[1] The nitro group at the C2 position acts as a potent electron-withdrawing

group, profoundly influencing the ring's electronic properties and serving as a versatile

synthetic handle for further chemical transformations.[2][3]

Concurrently, the incorporation of a cyclopropyl moiety is a widely employed strategy to

enhance the pharmacological profile of drug candidates.[4] This small, strained ring can

improve metabolic stability by fortifying adjacent C-H bonds against oxidative metabolism,

modulate physicochemical properties such as lipophilicity and pKa, and enforce conformational

rigidity, which can lead to improved binding affinity and selectivity for biological targets.[4][5]

This guide provides a comprehensive technical overview of 5-Cyclopropoxy-2-nitropyridine,

detailing its molecular identifiers, a validated synthetic protocol, key chemical reactions, and its

role as a strategic building block for researchers, scientists, and drug development

professionals.
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Molecular Identifiers and Physicochemical
Properties
Accurate identification and characterization are fundamental to any chemical research

workflow. The following table summarizes the key identifiers and computed properties for 5-
Cyclopropoxy-2-nitropyridine.

Parameter Value Source

IUPAC Name 5-cyclopropoxy-2-nitropyridine N/A

Molecular Formula C₈H₈N₂O₃ N/A

Molecular Weight 180.16 g/mol N/A

SMILES String O=c1ccc(OC2CC2)cn1 N/A

InChI Key
FZOKAAJCCSQLKN-

UHFFFAOYSA-N
N/A

Appearance
Expected to be a crystalline

solid
Inferred from analogs[6]

Note: As this specific molecule is a niche intermediate, some data is inferred from closely

related analogs like 5-chloro-2-nitropyridine and is provided for estimation purposes.

Synthesis and Mechanistic Insights
The synthesis of 5-Cyclopropoxy-2-nitropyridine is most effectively achieved via a

nucleophilic aromatic substitution (SNAr) reaction. This pathway is mechanistically favored due

to the electronic nature of the starting material, 5-halo-2-nitropyridine.

Causality of Experimental Design: The electron-withdrawing nitro group at the C2 position,

along with the electronegative ring nitrogen, significantly depletes electron density from the

pyridine ring, particularly at the C3 and C5 positions. This electronic deficit makes the ring

highly susceptible to attack by nucleophiles. A halogen, such as chlorine or bromine, at the C5

position serves as an excellent leaving group, facilitating the substitution reaction. The chosen

nucleophile, cyclopropoxide, is generated in situ from cyclopropanol using a strong base like
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sodium hydride (NaH). The base deprotonates the alcohol, creating a potent nucleophile that

readily attacks the electron-deficient C5 carbon of the pyridine ring.

Experimental Protocol: Synthesis from 5-Chloro-2-
nitropyridine
This protocol describes a robust method for the preparation of 5-Cyclopropoxy-2-
nitropyridine.

Materials:

5-Chloro-2-nitropyridine (1.0 eq)[6][7]

Cyclopropanol (1.2 eq)

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

Anhydrous Dimethylformamide (DMF)

Ethyl Acetate

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (Saturated aqueous NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, thermometer, and nitrogen inlet, add anhydrous DMF.

Nucleophile Generation: Cool the solvent to 0 °C using an ice bath. Carefully add sodium

hydride (60% dispersion) in portions. To this suspension, add cyclopropanol (1.2 eq)

dropwise via syringe. Rationale: The slow addition at low temperature controls the

exothermic reaction and hydrogen gas evolution as the sodium cyclopropoxide is formed.
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Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the

alkoxide.

Substrate Addition: Dissolve 5-Chloro-2-nitropyridine (1.0 eq) in a minimal amount of

anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction to warm to room temperature. Monitor the reaction progress by Thin Layer

Chromatography (TLC) until the starting material is consumed.

Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃

solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter,

and concentrate in vacuo. The crude product can be purified by column chromatography on

silica gel to yield the final product.

Synthesis Workflow Diagram
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Reactants & Reagents

Process Steps

5-Chloro-2-nitropyridine
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3. Reaction at Room
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& Extraction
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Chromatography)

Pure 5-Cyclopropoxy-2-nitropyridine

Click to download full resolution via product page

Caption: SNAr synthesis of 5-Cyclopropoxy-2-nitropyridine.

Chemical Reactivity and Derivatization
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The primary synthetic utility of 5-Cyclopropoxy-2-nitropyridine lies in the reactivity of its nitro

group. This group is a linchpin for accessing a more valuable synthetic intermediate: 5-

Cyclopropoxy-pyridin-2-amine.

Nitro Group Reduction: The reduction of the nitro group to a primary amine is one of the most

fundamental and crucial transformations in medicinal chemistry. This reaction converts the

strongly electron-withdrawing nitro group into a versatile electron-donating amino group, which

can then be used in a vast array of subsequent coupling reactions (e.g., amide bond formation,

sulfonylation, reductive amination).

Common Reduction Protocols:

Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Platinum(IV)

oxide (PtO₂) under a hydrogen atmosphere. This is a clean and efficient method.

Metal-Acid Reduction: Classic conditions such as Tin(II) chloride (SnCl₂) in hydrochloric acid

(HCl) or iron powder (Fe) in acetic acid are also highly effective and scalable.[3]

Reaction Pathway: Derivatization to Amine

5-Cyclopropoxy-2-nitropyridine

[ Reduction ]

5-Cyclopropoxy-pyridin-2-amine
(Key Intermediate)

e.g., H₂, Pd/C
or Fe, AcOH

Click to download full resolution via product page

Caption: Key reduction reaction to form the versatile amine intermediate.
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Applications in Drug Discovery and Development
5-Cyclopropoxy-2-nitropyridine is not an end product but a strategic building block. Its

derivative, 5-Cyclopropoxy-pyridin-2-amine, is the key pharmacophore that finds application in

various therapeutic areas. The nitropyridine scaffold itself has been explored for a range of

biological activities, including anticancer, antifungal, and as inhibitors of enzymes like urease

and human NEU3.[1]

The value of this scaffold is exemplified by its incorporation into advanced drug candidates.

The 2-amino-5-alkoxypyridine core is a recognized privileged structure. The cyclopropoxy

group, specifically, offers a distinct advantage over simpler alkoxy groups (like methoxy or

ethoxy) by:

Enhancing Metabolic Stability: The cyclopropyl ring is less susceptible to CYP450-mediated

oxidation compared to linear alkyl chains.[4]

Optimizing Lipophilicity: It provides a moderate increase in lipophilicity, aiding in membrane

permeability without creating excessive greasy character.

Vectorial Orientation: The rigid cyclopropyl group can orient the molecule within a protein's

binding pocket to achieve optimal interactions, potentially increasing potency and selectivity.

This building block is therefore highly valuable for constructing libraries of compounds aimed at

targets such as kinases, G-protein coupled receptors (GPCRs), and other enzymes where a

substituted aminopyridine is a known binding motif.

Safety and Handling
While specific toxicity data for 5-Cyclopropoxy-2-nitropyridine is not readily available, its

hazard profile can be estimated from its precursors, 5-chloro-2-nitropyridine and 5-bromo-2-

nitropyridine.

Hazard Codes: Expected to be harmful if swallowed, cause skin irritation, cause serious eye

irritation, and may cause respiratory irritation.[7][8]

Personal Protective Equipment (PPE): Handle with appropriate PPE, including safety

goggles, impervious gloves, and a lab coat. All manipulations should be performed in a well-
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ventilated fume hood.

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert

atmosphere.[9]

Conclusion
5-Cyclopropoxy-2-nitropyridine represents a highly valuable and strategically designed

chemical building block. Its synthesis is straightforward, relying on well-established SNAr

chemistry. The true power of this molecule is realized upon the reduction of its nitro group,

which unlocks the 5-Cyclopropoxy-pyridin-2-amine core—a scaffold that combines the

desirable electronic properties of an aminopyridine with the metabolic and conformational

benefits of a cyclopropyl group. For researchers in drug discovery, this intermediate provides a

robust starting point for the synthesis of novel, lead-like molecules with potentially enhanced

pharmacological properties.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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